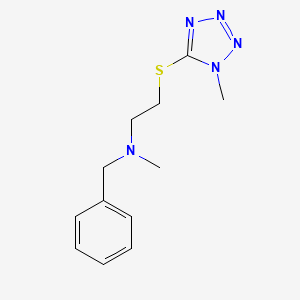![molecular formula C19H18N4O3 B7427982 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7427982.png)
3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol is a complex organic compound that features a quinoline moiety substituted with a nitro group at the 8-position and a piperazine ring attached to the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group at the 8-position, followed by the formation of the piperazine ring through cyclization reactions. The final step involves the attachment of the phenol group to the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the nitration and cyclization steps. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products:
Reduction: Formation of 3-[4-(8-Aminoquinolin-4-yl)piperazin-1-yl]phenol.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline and piperazine moieties can interact with biological macromolecules, potentially inhibiting their function or altering their activity.
Vergleich Mit ähnlichen Verbindungen
- 4-[4-(8-Nitroquinolin-5-yl)piperazin-1-yl]phenol
- 4-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]phenol
Comparison: 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol is unique due to the specific positioning of the nitro group and the phenol group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-[4-(8-nitroquinolin-4-yl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-15-4-1-3-14(13-15)21-9-11-22(12-10-21)17-7-8-20-19-16(17)5-2-6-18(19)23(25)26/h1-8,13,24H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKCPIQHLBQFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C3=C4C=CC=C(C4=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(5-phenylpentyl)urea](/img/structure/B7427905.png)
![2-[2-(2-Chlorophenyl)-2-methoxyethyl]-5,6,8,8a-tetrahydroimidazo[5,1-c][1,4]thiazine-1,3-dione](/img/structure/B7427923.png)

![benzyl N-[2-[(5-phenyl-1,3-oxazole-4-carbonyl)sulfamoyl]ethyl]carbamate](/img/structure/B7427935.png)
![N-[2-(2-cyanopropylsulfanyl)phenyl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide](/img/structure/B7427942.png)
![1-[2-(Dimethylamino)-1-phenylethyl]-3-[3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B7427946.png)
![N-[2-(2,6-dichlorophenyl)propyl]-3-fluoropropane-1-sulfonamide](/img/structure/B7427953.png)
![1-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-[3-(2-methylbenzimidazol-1-yl)propyl]urea](/img/structure/B7427960.png)

![3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B7427969.png)
![Methyl 2-[4-(morpholine-2-carbonylamino)naphthalen-1-yl]oxyacetate;2,2,2-trifluoroacetic acid](/img/structure/B7427977.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427986.png)
![4-[[(8-Nitroquinolin-4-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7427987.png)
![1-[6-(2,3-dichlorophenoxy)pyridazine-3-carbonyl]-N,3-dimethylpyrrolidine-3-carboxamide](/img/structure/B7427990.png)
